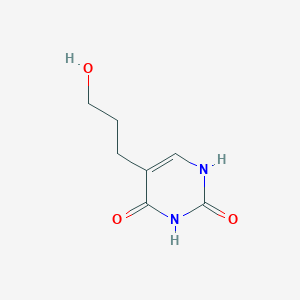

5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

Vue d'ensemble

Description

5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, also known as THP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Research on pyranopyrimidine cores, including compounds structurally related to 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, demonstrates their wide applicability in synthetic chemistry. A key focus has been on developing synthetic pathways for substituted pyrimidine derivatives, which are crucial for medicinal and pharmaceutical applications. The employment of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, has been instrumental in advancing the synthesis of these compounds. These efforts underscore the importance of these scaffolds in developing lead molecules for further research and potential therapeutic use (Parmar, Vala, & Patel, 2023).

Anticancer Potential

Pyrimidine-based scaffolds have shown significant anticancer activity, with numerous studies and patent literature evidencing their potential in treating various cancers. These compounds exert their effects through diverse mechanisms, highlighting their ability to interact with different enzymes, targets, and receptors. The review of patents from 2009 onwards reveals a sustained interest in pyrimidine-based anticancer agents, indicating their prominence as potential future drug candidates (Kaur et al., 2014).

Role in Nucleotide Synthesis and Pharmacology

The synthesis and pharmacological applications of nucleotides and their analogs, including pyrimidine derivatives, have been a subject of extensive research. These compounds play vital roles in DNA replication, RNA synthesis, and cellular bioenergetics. The development of efficient synthetic methods and understanding their pharmacology, including their role in postoperative nausea and vomiting through serotonin receptor antagonism, highlights the versatility and importance of pyrimidine derivatives in medical research and therapy (Roy, Depaix, Périgaud, & Peyrottes, 2016); (Ho & Gan, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various metabolic pathways . For instance, 3-hydroxypropionic acid, a related compound, is involved in several metabolic pathways in bacteria .

Pharmacokinetics

A related compound, abrocitinib, has been found to have a volume of distribution of approximately 100 l, with its two active metabolites, m1 (3-hydroxypropyl) and m2 (2-hydroxypropyl), being equally distributed between red blood cells and plasma .

Result of Action

Similar compounds have been shown to have various biological effects, such as antiviral and antitumor activities .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMSSZQFSKGEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306737 | |

| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

53761-38-9 | |

| Record name | 53761-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

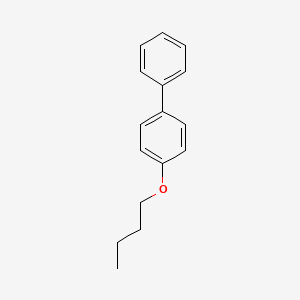

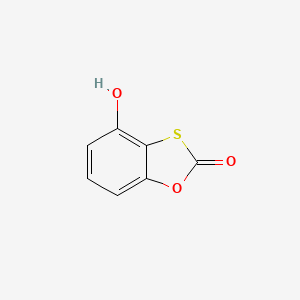

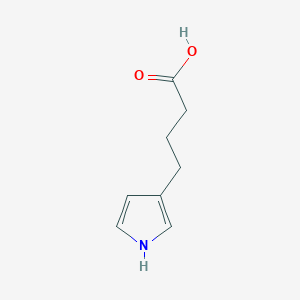

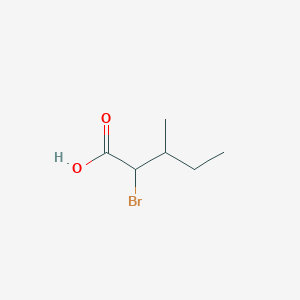

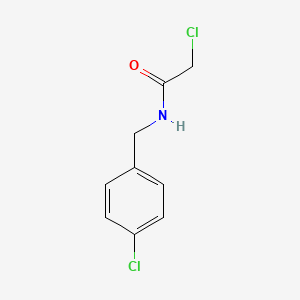

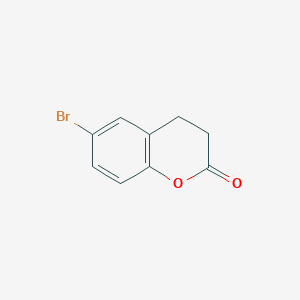

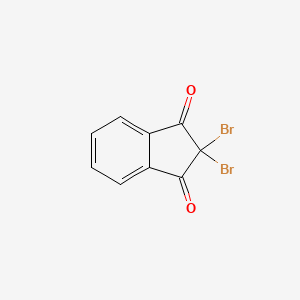

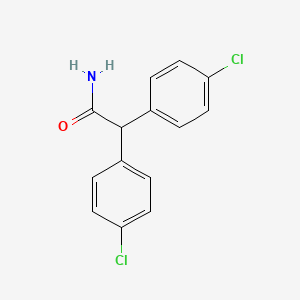

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

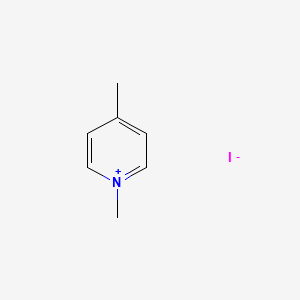

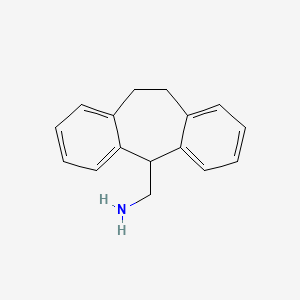

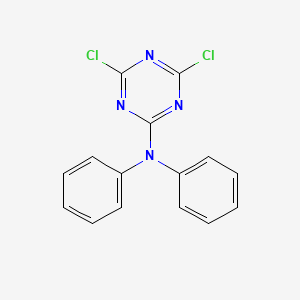

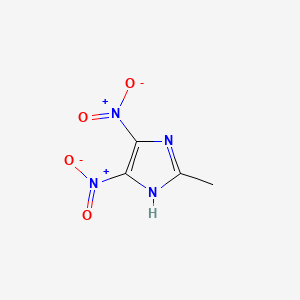

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.